An In-depth Technical Guide to the Chemical Properties of Chloromethyl Acetate
An In-depth Technical Guide to the Chemical Properties of Chloromethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloromethyl acetate (B1210297) (CAS No. 625-56-9) is a reactive and versatile organic compound that serves as a key intermediate in a multitude of synthetic processes within the pharmaceutical, agrochemical, and fine chemical industries.[1] Its bifunctional nature, possessing both an ester and a reactive chloromethyl group, makes it a valuable reagent for various chemical transformations, most notably in chloromethylation reactions and as a building block in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the core chemical and physical properties of chloromethyl acetate, detailed experimental protocols, and an exploration of its known biological activities. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.
Physicochemical Properties
Chloromethyl acetate is a colorless to pale yellow liquid with a characteristic pungent odor.[2] Its fundamental physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of Chloromethyl Acetate
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₅ClO₂ | [3] |
| Molecular Weight | 108.52 g/mol | [3] |
| CAS Number | 625-56-9 | [4] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 122.85 °C at 760 mmHg | [2] |
| Density | 1.194 g/cm³ at 20 °C | [2] |
| Solubility | Soluble in chloroform, DMSO, ethyl acetate. Limited solubility in water. | [2] |
| LogP | 0.538 | [5] |
Table 2: Spectroscopic Data of Chloromethyl Acetate and Related Compounds
| Spectroscopy | Methyl Chloroacetate (B1199739) (CAS 96-34-4) Data | Reference(s) |
| ¹H NMR (300 MHz, CDCl₃) | δ 4.08 (s, 2H, -CH₂Cl), 3.80 (s, 3H, -OCH₃) | [6] |
| ¹³C NMR | Data not readily available for chloromethyl acetate. For methyl chloroacetate: δ 167.5 (C=O), 53.0 (-OCH₃), 40.8 (-CH₂Cl) | [7] |
| IR (liquid film) | For methyl chloroacetate: C=O stretch: ~1750-1735 cm⁻¹, C-O stretch: ~1250-1230 cm⁻¹, C-Cl stretch: ~680 cm⁻¹ | [8] |
| Mass Spectrometry (GC-MS) | For chloromethyl acetate: Top Peak (m/z): 43, 2nd Highest: 49, 3rd Highest: 44 | [3] |
Reactivity and Applications
Chloromethyl acetate is a highly reactive compound primarily utilized as a chloromethylating agent and an intermediate in organic synthesis.
3.1. Chloromethylation of Aromatic Compounds:
Chloromethyl acetate is employed in the chloromethylation of aromatic rings, a reaction of significant industrial importance for the synthesis of various intermediates. The chloromethyl group can be readily converted into other functional groups such as hydroxymethyl, cyanomethyl, and formyl groups.
3.2. Synthesis of Ganciclovir:
A notable application of chloromethyl acetate is in the synthesis of the antiviral drug Ganciclovir. It serves as a key reagent in the construction of the acyclic side chain of the molecule.
Experimental Protocols
Synthesis of Chloromethyl Acetate
A common laboratory-scale synthesis of chloromethyl acetate involves the reaction of acetyl chloride with paraformaldehyde using a catalytic amount of anhydrous zinc chloride.
Experimental Procedure:
-
To a stirred mixture of paraformaldehyde (1.0 eq) and anhydrous zinc chloride (catalytic amount) in a suitable solvent (e.g., dichloromethane), acetyl chloride (1.0 eq) is added dropwise at 0 °C under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction is then gently heated to reflux for several hours until completion, monitored by TLC or GC.
-
Upon completion, the reaction mixture is cooled, and the solid catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude chloromethyl acetate, which can be purified by distillation.
HPLC Analysis of Chloromethyl Acetate
A general reverse-phase HPLC method can be employed for the analysis of chloromethyl acetate.[5][9]
Methodology:
-
Column: A reverse-phase column, such as a Newcrom R1, is suitable for this analysis.[5][9]
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water is used as the mobile phase.[5][9] Phosphoric acid can be added to control the pH. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[5][9]
-
Detection: UV detection is typically used. The specific wavelength should be optimized for maximum sensitivity.
-
Sample Preparation: Samples should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.45 µm filter before injection.
Biological Activity and Signaling Pathways
Chloromethyl acetate has been reported to exhibit antibacterial properties through the inhibition of fatty acid synthesis.[10] While the precise mechanism for chloromethyl acetate is not extensively detailed in the literature, it is proposed to act as an inhibitor of key enzymes in the fatty acid biosynthesis pathway, such as fatty acid synthase (FAS). Additionally, some reports suggest an inhibitory effect on adenosine (B11128) receptors.[11][12]
5.1. Inhibition of Fatty Acid Synthesis:
The inhibition of fatty acid synthesis is a critical mechanism for the antibacterial activity of certain compounds. By targeting enzymes like FAS, these inhibitors disrupt the production of essential fatty acids required for bacterial cell membrane integrity and other vital cellular functions, ultimately leading to bacterial cell death.
5.2. Interaction with Adenosine Receptors:
There is some evidence to suggest that chloromethyl acetate may interact with adenosine receptors, specifically the A3 adenosine receptor.[11][12] Activation of the A3 adenosine receptor can trigger various downstream signaling cascades, including the inhibition of adenylyl cyclase and modulation of intracellular calcium levels, which can influence cell growth and other physiological processes.[11][13][14]
Safety and Handling
Chloromethyl acetate is a hazardous substance and must be handled with appropriate safety precautions. It is classified as toxic if swallowed and causes serious eye damage.[3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
Chloromethyl acetate is a valuable and reactive chemical intermediate with significant applications in organic synthesis. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and professionals working with this important compound. Further research into its precise biological mechanisms of action will likely uncover new therapeutic and industrial applications.
References
- 1. Chloromethyl acetate | 625-56-9 [chemicalbook.com]
- 2. svrkgdc.ac.in [svrkgdc.ac.in]
- 3. Chloromethyl acetate | C3H5ClO2 | CID 69366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methanol, chloro-, acetate [webbook.nist.gov]
- 5. Chloromethyl acetate | SIELC Technologies [sielc.com]
- 6. Methyl chloroacetate(96-34-4) 1H NMR [m.chemicalbook.com]
- 7. Methyl chloroacetate(96-34-4) 13C NMR spectrum [chemicalbook.com]
- 8. infrared spectrum of methyl ethanoate C3H6O2 CH3COOCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Separation of Chloromethyl acetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of the A3 adenosine receptor affects cell cycle progression and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A3 Adenosine Receptors: Protective vs. Damaging Effects Identified Using Novel Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
